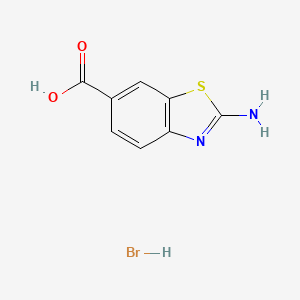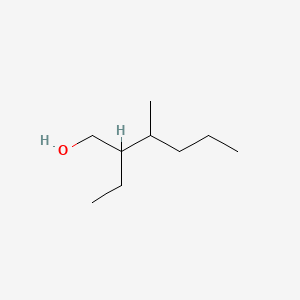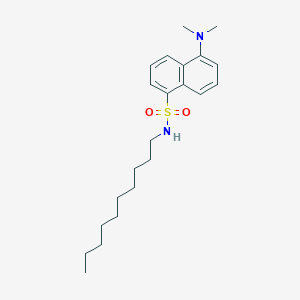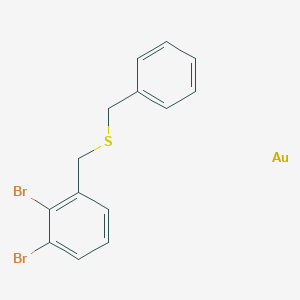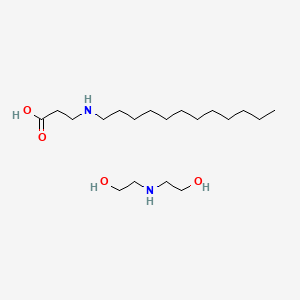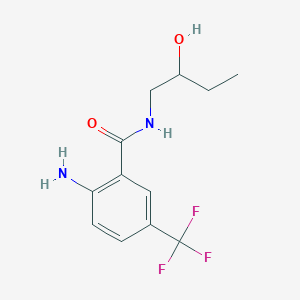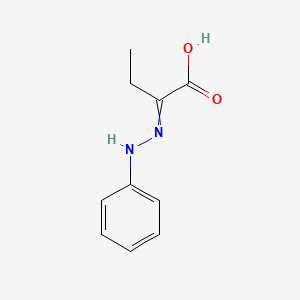
Methyl 4-butylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-butylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This specific compound features a methyl ester group at the 3-position and a butyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-butylpyridine-3-carboxylate typically involves the esterification of 4-butylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also involve purification steps like distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-butylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-butylpyridine-3-carboxylic acid or 4-butylpyridine-3-ketone.
Reduction: Formation of 4-butylpyridine-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Methyl 4-butylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring may also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Methyl 4-butylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 4-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
Ethyl 4-butylpyridine-3-carboxylate: Similar structure but with an ethyl ester group, which may affect its reactivity and applications.
4-Butylpyridine-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
70647-04-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 4-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-12-8-10(9)11(13)14-2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
SYUHTQFZOHCVTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=NC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


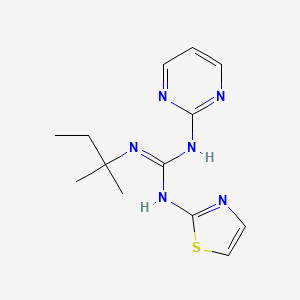
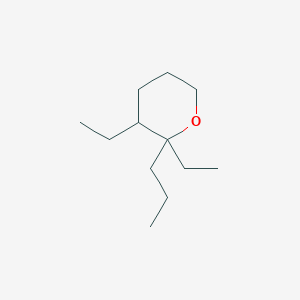
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
